molecular formula C4H7F3O B12528526 Methoxymethane;1,1,2-trifluoroethene CAS No. 660821-32-9

Methoxymethane;1,1,2-trifluoroethene

Cat. No.: B12528526
CAS No.: 660821-32-9
M. Wt: 128.09 g/mol
InChI Key: CDNVUXFUFQMIAN-UHFFFAOYSA-N
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Description

Methoxymethane;1,1,2-trifluoroethene is a synthetic organic compound of interest in advanced chemical research and development. This reagent is primarily utilized in industrial and academic laboratories as a key building block or intermediate in the synthesis of more complex molecules. Its structure, combining ether and fluoroalkene functionalities, suggests potential utility in creating novel materials or active compounds for various fields. Researchers may explore its applications in the development of specialty polymers, agrochemicals, or pharmaceuticals, where the introduction of fluorine atoms can significantly alter a compound's properties, such as its stability, bioavailability, or lipophilicity. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

660821-32-9

Molecular Formula

C4H7F3O

Molecular Weight

128.09 g/mol

IUPAC Name

methoxymethane;1,1,2-trifluoroethene

InChI

InChI=1S/C2HF3.C2H6O/c3-1-2(4)5;1-3-2/h1H;1-2H3

InChI Key

CDNVUXFUFQMIAN-UHFFFAOYSA-N

Canonical SMILES

COC.C(=C(F)F)F

Origin of Product

United States

Preamble: Foundational Academic Trajectories of Simple Ethers and Fluorinated Alkenes

Historical Evolution of Advanced Chemical Research in Ether Systems

The study of ethers, organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, has a rich history that has significantly contributed to the development of organic chemistry. The synthesis of diethyl ether, often simply called ether, is attributed to Valerius Cordus in 1540, who named it "sweet oil of vitriol". osha.gov Early research focused on its synthesis and anesthetic properties, with William T. G. Morton's public demonstration of ether anesthesia in 1846 marking a pivotal moment in medical history. rsc.org

Beyond its medical applications, the chemical nature of ethers sparked considerable academic inquiry. The confirmation by Fourcroy, Saussere, and Gay-Lussac that ether is formed by the dehydration of ethanol (B145695) was a significant step in understanding its chemical composition. chembk.com The subsequent discovery by Boullay that a small amount of sulfuric acid could produce large quantities of ether highlighted the catalytic nature of the process. chembk.com Throughout the 19th century, the term "ether" was broadly applied to various volatile compounds, reflecting the nascent stage of organic chemical classification. chembk.com

The 20th century saw a deeper exploration of the structure, bonding, and reactivity of ethers. The development of spectroscopic techniques allowed for detailed characterization of their molecular architecture. Research also expanded to encompass a wide variety of ether compounds, moving beyond the simple diethyl ether to more complex structures with diverse functional groups. This led to their widespread use as solvents, reagents, and intermediates in organic synthesis.

Development and Significance of Organofluorine Chemistry with a Focus on Fluoroalkenes

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a relatively modern field that has grown exponentially in importance. The first organofluorine compound was reportedly synthesized in the 19th century. acs.org However, the field truly began to flourish in the mid-20th century, driven by the unique properties imparted by the fluorine atom, such as high thermal stability, chemical inertness, and enhanced biological activity. chemsrc.comsolubilityofthings.com

A significant sub-field of organofluorine chemistry is the study of fluoroalkenes, which are alkenes containing at least one fluorine atom. These compounds have proven to be valuable building blocks in the synthesis of complex fluorinated molecules. docbrown.info The development of new synthetic methodologies to introduce fluorine into alkene structures has been a major focus of research. docbrown.info Fluoroalkenes are of particular interest because they can serve as isosteres for other functional groups, such as amides, which is of great importance in medicinal chemistry and drug development. wikipedia.org

The reactivity of fluoroalkenes is a subject of intense study. The presence of fluorine atoms significantly alters the electronic properties of the carbon-carbon double bond, influencing its susceptibility to nucleophilic and electrophilic attack. wikipedia.org Researchers have developed various methods for the synthesis of fluoroalkenes, including one-pot reactions and the Ramberg-Bäcklund reaction, to access a diverse range of these valuable compounds. docbrown.info

Current Academic Landscape and Intersecting Research Disciplines for Methoxymethane and 1,1,2-Trifluoroethene

The contemporary academic landscape sees continued, specialized research into both simple ethers and fluoroalkenes. For methoxymethane, a simple ether, current research often focuses on its utility as a clean-burning fuel and a precursor to valuable chemicals. rsc.orgacs.org Computational chemistry plays a significant role in understanding its reaction mechanisms and optimizing its synthesis. acs.orgrsc.org

For 1,1,2-trifluoroethene, research is heavily concentrated in the areas of polymer chemistry and materials science. Its ability to undergo polymerization and copolymerization makes it a valuable monomer for creating fluoropolymers with specific properties. Additionally, its potential as a next-generation refrigerant is being explored due to its lower global warming potential compared to older hydrofluorocarbons. researchgate.net

The intersection of research disciplines for methoxymethane and 1,1,2-trifluoroethene is not extensive but does exist in several key areas. One of the most prominent areas of overlap is the use of computational chemistry and molecular modeling. acs.orgmdpi.comweizmann.ac.ilmit.edu Theoretical studies on the structure, bonding, and reactivity of both classes of compounds are common. For instance, computational studies have been used to investigate the C-O bond strengths in methoxymethanes and the molecular structure of complexes involving 1,1,2-trifluoroethylene. acs.org

Another point of intersection lies in the broader context of developing environmentally benign chemical processes. Research into methoxymethane as a cleaner fuel and the development of refrigerants like 1,1,2-trifluoroethene with low global warming potential are both driven by the principles of green chemistry. acs.orgresearchgate.net

Furthermore, while direct reactions between methoxymethane and 1,1,2-trifluoroethene are not commonly reported, the fundamental reaction types they undergo are of broad interest in organic synthesis. For example, the study of nucleophilic addition to the double bond of 1,1,2-trifluoroethene and the reactions of organometallic reagents with carbonyl compounds (related to the synthesis of ethers) are both active areas of research. msu.edulibretexts.org

Physicochemical Properties of Methoxymethane and 1,1,2-Trifluoroethene

PropertyMethoxymethane1,1,2-Trifluoroethene
Molecular Formula C2H6OC2HF3
Molar Mass 46.07 g/mol solubilityofthings.com82.03 g/mol
Boiling Point -24.8 °C chembk.com-51 °C
Melting Point -141.5 °C solubilityofthings.com-137.5 °C
Density 0.735 g/cm³ (liquid) solubilityofthings.com1.35 g/cm³ at -60 °C
Solubility in Water Moderately soluble solubilityofthings.comSlightly soluble

Spectroscopic Data for Methoxymethane and 1,1,2-Trifluoroethene

Spectroscopic TechniqueMethoxymethane1,1,2-Trifluoroethene
Infrared (IR) Spectroscopy (cm⁻¹) C-H stretching: 2830-2815, C-O stretching: 1150-1060 docbrown.infoC=C stretching: ~1730, C-F stretching: ~1100-1300
¹H NMR Spectroscopy (ppm) Single peak at ~3.24 (s, 6H) docbrown.infoMultiplet at ~6.5 (ddt, 1H)
¹³C NMR Spectroscopy (ppm) Single peak at ~59.5 docbrown.infoTwo distinct signals for the two carbon atoms
Mass Spectrometry (m/z) Molecular ion: 46, Base peak: 45 docbrown.infoMolecular ion: 82

Advanced Mechanistic and Catalytic Studies of Methoxymethane Dimethyl Ether

Catalytic Conversion Pathways and Reaction Kinetics

The synthesis of methoxymethane is achieved through several catalytic routes, each involving distinct mechanistic steps and catalyst designs. These pathways are crucial for understanding the production of DME as a potential clean fuel and chemical feedstock. energy.gove3s-conferences.orgwikipedia.org

Methanol-to-Dimethyl Ether (MTD) Process: Mechanistic Elucidation and Catalyst Design Principles

The conversion of methanol (B129727) to dimethyl ether (DME) is a cornerstone of C1 chemistry, primarily accomplished through catalytic dehydration over solid acid catalysts. nih.govtue.nl This exothermic reaction is favored at lower temperatures, with industrial processes typically operating between 250-400°C. tue.nlmdpi.com

Two primary mechanistic pathways have been proposed for the MTD process on catalyst surfaces: the associative (or Langmuir-Hinshelwood) mechanism and the dissociative mechanism. acs.org Both pathways are generally accepted to occur on Brønsted acid sites. acs.org

Associative Mechanism: In this pathway, two methanol molecules adsorb onto adjacent acid sites. They then react to form a protonated ether intermediate, which subsequently eliminates a water molecule to yield DME. nih.gov

Dissociative Mechanism: This pathway involves the initial dehydration of one adsorbed methanol molecule to form a surface-bound methoxy (B1213986) species. This species then reacts with a second adsorbed methanol molecule to produce DME and water.

The design of effective catalysts is paramount for optimizing the MTD process. Key principles focus on the catalyst's acidic properties and physical structure.

Catalyst Acidity: The reaction requires acidic sites, but their nature, strength, and concentration are critical. mdpi.com Both Brønsted and Lewis acid sites can play a role. tue.nl For instance, γ-alumina (γ-Al2O3), a widely used catalyst, primarily possesses Lewis acid sites. mdpi.commdpi.com Zeolites, such as ZSM-5, offer both Brønsted and Lewis acidity, which can be tuned by altering the silica-to-alumina (Si/Al) ratio. mdpi.comnih.gov While high acidity can enhance conversion, it may also promote the formation of unwanted byproducts like hydrocarbons.

Catalyst Structure and Stability: A high surface area and a uniform porous structure are desirable for providing ample active sites. mdpi.com However, a significant challenge is catalyst deactivation. Water, a byproduct of the reaction, can competitively adsorb on the active sites, inhibiting methanol conversion, particularly on hydrophilic surfaces like γ-Al2O3. tue.nlmdpi.comyoutube.com Zeolites often exhibit higher hydrothermal stability and resistance to water. mdpi.com Another deactivation pathway is the formation of coke, although shape-selective zeolites like ZSM-5 can be more resistant to this phenomenon. tue.nlnih.gov

Interactive Table: Comparison of Catalysts in the MTD Process

Catalyst Predominant Acid Sites Typical Operating Temperature (°C) Methanol Conversion (%) DME Selectivity (%) Key Features & Drawbacks
γ-Alumina (γ-Al2O3) Lewis ~320 ~80 ~100 Low cost, good thermal stability; susceptible to deactivation by water. mdpi.commdpi.combpdp.or.id
ZSM-5 Zeolite Brønsted & Lewis ~230 ~80 >95 High activity at lower temperatures, tunable acidity; can form byproducts at higher temperatures. mdpi.comacs.org
Ferrierite Zeolite Brønsted & Lewis 200 - 250 High High Good performance in terms of conversion, selectivity, and resistance to deactivation. acs.orgresearchgate.net
Beta Zeolite Brønsted & Lewis 280 - 300 ~75 ~98 Selective to DME at specific temperatures, but selectivity decreases as temperature rises. nih.gov

Carbon Dioxide Hydrogenation to Dimethyl Ether: Novel Catalytic Systems and Reaction Mechanism Investigations

The direct hydrogenation of carbon dioxide (CO2) to DME is a promising route for CO2 utilization, converting a greenhouse gas into a valuable chemical. researchgate.netmdpi.combohrium.com The process is thermodynamically more favorable than CO2 hydrogenation to methanol alone, particularly in the temperature range of 160-320°C. researchgate.netbohrium.com This one-step synthesis is typically carried out using bifunctional or hybrid catalysts that possess two types of active sites: a metallic site for methanol synthesis and an acid site for methanol dehydration. mdpi.comresearchgate.netmdpi.com

CO2 Hydrogenation to Methanol: CO2 + 3H2 ⇌ CH3OH + H2O mdpi.com

Reverse Water-Gas Shift (RWGS): CO2 + H2 ⇌ CO + H2O mdpi.com

Methanol Dehydration: 2CH3OH ⇌ CH3OCH3 + H2O mdpi.com

Investigations into the reaction mechanism have identified two main pathways for the initial CO2 activation, depending on the catalyst system:

Formate (B1220265) Pathway: This mechanism is dominant over copper-based catalysts. CO2 is first hydrogenated to form a formate (HCOO*) intermediate, which is then further hydrogenated to produce methanol. mdpi.com

RWGS Pathway: This pathway is more prevalent on catalysts containing precious metals like palladium. CO2 is first reduced to carbon monoxide (CO) via the reverse water-gas shift reaction. The CO is then subsequently hydrogenated to methanol. mdpi.combohrium.com

Novel catalytic systems are continuously being developed to improve efficiency and stability.

Copper-Based Catalysts: Systems like Cu-ZnO-Al2O3 and Cu-ZnO-ZrO2 are widely studied. frontiersin.orgacs.orgunica.it The synergy between copper and zinc oxide is crucial for the hydrogenation of CO2 to methanol. mdpi.com However, these catalysts can be susceptible to deactivation by water, which is produced in both the RWGS and methanol dehydration steps. mdpi.commdpi.com

Palladium-Based Catalysts: Palladium can also effectively catalyze CO2 hydrogenation. mdpi.combohrium.com The mechanism often proceeds through the RWGS pathway, which is distinct from the formate mechanism on copper catalysts. mdpi.com

Oxide-Based Catalysts: Recently, In2O3-based catalysts have emerged, showing activity for CO2 hydrogenation to methanol, with oxygen vacancies identified as the active sites. bohrium.com

Interactive Table: Catalytic Systems for CO2 Hydrogenation to DME

Catalytic System Functionality Dominant Mechanism Key Features
Cu-ZnO/γ-Al2O3 Bifunctional (Metallic/Acid) Formate Pathway Widely used benchmark; combines methanol synthesis (Cu-ZnO) and dehydration (γ-Al2O3). mdpi.comfrontiersin.org
Pd-based/Zeolite Bifunctional (Metallic/Acid) RWGS Pathway Precious metal catalyzes hydrogenation; mechanism differs from Cu-based systems. mdpi.combohrium.com
In2O3/Zeolite Bifunctional (Oxide/Acid) Formate Pathway Emerging system; In2O3 with oxygen vacancies is active for methanol synthesis. bohrium.com
GaN Bifunctional Non-methanol intermediate Unique system where DME can be a primary product, differing from traditional pathways. mdpi.com

Methane (B114726) to Methanol Conversion: Catalytic Activation and Intermediate Species Analysis

The direct conversion of methane (CH4) to methanol is a significant challenge in catalysis due to the high stability of the C-H bond in methane (~440 kJ mol⁻¹). acs.orgnih.gov This conversion is a critical precursor step, as the resulting methanol can then be dehydrated to DME. The primary difficulty lies in selectively oxidizing methane to methanol without over-oxidizing it to CO or CO2, as the C-H bonds in methanol are weaker than in methane. nih.gov

Catalytic activation of methane at lower temperatures is an area of intense research. One prominent strategy involves a "stepped conversion" process where the catalyst is first activated with an oxidant at a high temperature, then exposed to methane at a lower temperature to form methanol, which is finally extracted. mdpi.com

Several catalytic systems are under investigation:

Metal-Exchanged Zeolites: Copper-exchanged zeolites, such as Cu-ZSM-5 and Cu-mordenite, have shown the ability to mimic the activity of methane monooxygenase enzymes, converting methane to methanol with high selectivity under mild conditions. acs.orgvirginia.eduacs.org Other metal ions, like tin, are also being explored. virginia.edu

Supported Metal Catalysts: Low loadings of nickel on ceria (Ni/CeO2) have demonstrated the ability to perform a direct catalytic cycle for methanol generation at low temperatures using oxygen and water. acs.org Supported gold-palladium (AuPd) nanoparticles have also been studied for the low-temperature selective oxidation of methane using H2O2 as the oxidant. acs.orgcardiff.ac.uk

Molecular Metal Complexes: A different approach employs catalysts with a metal-methoxy unit, which have been investigated for their potential to activate C-H bonds and convert methane to methanol. rsc.org

Analysis of intermediate species is crucial for understanding the reaction mechanism. The cleavage of the C-H bond can occur through two main pathways at low temperatures:

H-abstraction: An electrophilic oxygen atom on the catalyst surface abstracts a hydrogen from methane to form a methyl radical (•CH3). uantwerpen.be

Metal-Methyl Formation: The C-H bond is cleaved through the direct formation of a metal-CH3 (M-C) sigma bond as a reaction intermediate. uantwerpen.be

On catalyst surfaces, key intermediates include surface-adsorbed methyl (CH3) and methoxy (CH3O) species. Understanding the subsequent reactions of these intermediates is vital for controlling selectivity towards methanol. acs.org

Interactive Table: Catalytic Systems for Methane to Methanol Conversion

Catalyst System Oxidant/Process Key Intermediate Species Features & Challenges
Copper-Exchanged Zeolites (e.g., Cu-ZSM-5) O2 (stepped process) Bis(μ-oxo)dicopper core High selectivity under mild conditions, but industrial application faces challenges. acs.orgvirginia.eduacs.org
Ni/CeO2 O2, H2O Not specified Capable of direct catalytic cycle at low temperatures. acs.org
AuPd Nanoparticles H2O2 Hydroperoxyl species Low-temperature alternative route. acs.orgcardiff.ac.uk
Molecular Metal-Methoxy Complexes Not specified Metal-CH3 A different strategic approach to C-H bond activation. rsc.org

Gas-Phase Reactivity and Atmospheric Chemistry: Advanced Studies

The behavior of methoxymethane in the gas phase, particularly its reactions in the atmosphere and its decomposition at high temperatures, is critical for environmental and combustion applications.

Oxidation Reactions with Hydroxyl and Other Radicals: Kinetic and Mechanistic Insights

In the atmosphere, the primary degradation pathway for methoxymethane is its reaction with hydroxyl (OH) radicals. acs.orgacs.org This reaction is initiated by the abstraction of a hydrogen atom from the ether, leading to the formation of a methoxymethyl radical (CH3OCH2•) and a water molecule. acs.org

CH3OCH3 + •OH → CH3OCH2• + H2O

The kinetics of this reaction have been studied over a wide range of temperatures. The rate coefficients show a negative temperature dependence at lower temperatures, which transitions to a positive dependence at higher temperatures, indicating a complex reaction mechanism. acs.org Quantum chemical calculations predict that the reaction proceeds through the formation of a prereactive OH-ether complex, followed by an intramolecular hydrogen abstraction. acs.orgresearchgate.net

Besides OH radicals, other radicals present in combustion environments, such as H, O, H, HO2, and CH3, also contribute to the oxidation of DME through H-atom abstraction. osti.gov The methoxymethyl radical formed is a key intermediate in the subsequent oxidation chemistry of DME, which ultimately leads to the formation of species like formaldehyde (B43269), CO, and CO2. acs.org

Interactive Table: Kinetic Data for the Reaction of DME with OH Radicals

Temperature Range (K) Rate Coefficient Expression (k in cm³ molecule⁻¹ s⁻¹) Experimental Conditions Reference
292–650 k = (4.5 ± 1.3) × 10⁻¹⁶ (T/K)¹·⁴⁸ exp(66.6 K/T) 5.9–20.9 bar He acs.org
295–650 k = (1.05 ± 0.10) × 10⁻¹⁷ T²·⁰ exp(328/T) 740 ± 10 Torr acs.org
230–1500 k = 8.45 × 10⁻¹⁸ (T/K)²·⁰⁷ exp(262.2 K/T) Combined fit of literature data acs.org

Unimolecular Decompositions and Pericyclic Reaction Pathways in Ethers

The thermal decomposition of methoxymethane, particularly at high temperatures relevant to pyrolysis and combustion, has been shown to proceed via a free-radical chain reaction mechanism. acs.orgroyalsocietypublishing.orgcdnsciencepub.com Early studies suggested the decomposition is initiated primarily by the fission of the C-O bond, which is the weakest bond in the molecule. acs.orgacs.org

Initiation: CH3OCH3 → •CH3 + •OCH3

The activation energy for this initial C-O bond scission was estimated to be approximately 81.1 kcal/mol. acs.orgacs.org The resulting methyl radical (•CH3) then propagates the chain reaction by abstracting a hydrogen atom from another DME molecule.

Propagation: •CH3 + CH3OCH3 → CH4 + CH3OCH2• acs.orgacs.org CH3OCH2• → •CH3 + CH2O (Formaldehyde) acs.orgacs.org

The net result of these steps is the conversion of DME into methane and formaldehyde. acs.org The major products observed in pyrolysis experiments are carbon monoxide, methane, and hydrogen, with smaller amounts of formaldehyde and ethane. acs.orgroyalsocietypublishing.org The decomposition follows first-order kinetics at high pressures, but transitions towards second-order at lower pressures. royalsocietypublishing.orgcdnsciencepub.comvaia.com

While pericyclic reactions, such as alcohol elimination, are known to be significant unimolecular decomposition pathways for more complex acyclic and cyclic ethers, theoretical calculations have shown that H2 elimination via a pericyclic mechanism is negligible for simple acyclic ethers like DME. researchgate.netslideshare.netresearchgate.net For DME, radical-initiated decomposition pathways involving bond fission are the dominant mechanisms under thermal stress. acs.org The Claisen rearrangement is a well-known acs.orgacs.org sigmatropic rearrangement specific to allyl vinyl or allyl phenyl ethers and is not a relevant pathway for dimethyl ether. msu.eduvanderbilt.edu

Interactive Table: Key Reactions in the Thermal Decomposition of Dimethyl Ether

Reaction Step Reaction Type Significance
Initiation CH3OCH3 → •CH3 + •OCH3 C-O Bond Fission Primary initiating step in pyrolysis. acs.orgacs.org
Propagation •CH3 + CH3OCH3 → CH4 + CH3OCH2• H-Abstraction Propagates the radical chain. acs.orgacs.org
Propagation CH3OCH2• → •CH3 + CH2O β-Scission Forms formaldehyde and regenerates a methyl radical. acs.orgacs.org
Termination •CH3 + •CH3 → C2H6 Radical Recombination A probable chain-terminating step, forming ethane. cdnsciencepub.com

Solution-Phase Organic Transformations and Synthetic Methodologies

Methoxymethane, also known as dimethyl ether (DME), is the simplest ether and a versatile compound in organic chemistry. Beyond its growing importance as a clean fuel alternative, its reactivity and properties as a solvent are subjects of significant research, leading to advanced synthetic methodologies.

Advanced Cleavage Reactions of the C-O Bond and Functionalization Strategies

The carbon-oxygen bond in methoxymethane, while generally stable, can be strategically cleaved under specific catalytic conditions, opening pathways for functionalization. The activation of this bond is a key step in converting DME into more valuable chemicals. acs.org

One of the most fundamental reactions involving the cleavage of the C-O bond in methoxymethane is its reaction with concentrated hydrogen halides, such as hydrogen iodide (HI). The reaction proceeds through a series of steps beginning with the protonation of the ether oxygen to form an oxonium ion. This is followed by a nucleophilic attack by the iodide ion on one of the methyl groups. This nucleophilic substitution reaction, typically following an S_N2 mechanism for primary alkyl groups like methyl, results in the breaking of the C-O bond to form methanol and methyl iodide. wikipedia.orgacs.org If the hydrogen iodide is present in excess and the temperature is high, the methanol formed in the first step can further react to produce another molecule of methyl iodide. wikipedia.org

Modern advanced strategies for C-O bond cleavage often rely on transition metal catalysis. Computational studies, specifically using Density Functional Theory (DFT), have systematically investigated the activation of the C-O bond in DME by various transition metal ions. These studies provide deep insights into the intrinsic catalytic properties of these metals. The general mechanism involves the metal ion binding to the oxygen atom of DME, forming an adduct. This is followed by an oxidative addition step that proceeds through a transition state to break the C-O bond. wikipedia.org

Systematic studies on late 3d (Fe, Co, Ni, Cu) and 4d (Ru, Rh, Pd, Ag) transition metal ions have revealed distinct trends in their catalytic activity. pcc.euchemical-sales.com Calculations have shown that earlier transition metals in a series tend to exhibit lower reaction barriers and more exergonic reactions for C-O bond cleavage compared to later metals. pcc.eu This suggests a thermodynamic disadvantage for metals with larger atomic numbers within the same period. chemical-sales.com The catalytic effectiveness for C-O cleavage was found to follow the order: Fe > Co > Ni > Cu for 3d metals, and Ru > Rh > Pd > Ag for 4d metals. chemical-sales.com The ability of the metal center to donate electrons to the C-O bond is a crucial factor controlling the activation process. chemical-sales.com

Table 1: Calculated Global Barriers for C-O Bond Cleavage in Methoxymethane by 3d and 4d Transition Metal Ions

Transition Metal SeriesMetal IonCalculated Global Barrier (kcal/mol)Trend
3dFe+Lowest in 3d seriesDecreasing catalytic activity down the group
Co+Low
Ni+Moderate
Cu+Higher
4dRu+Lowest in 4d seriesDecreasing catalytic activity down the group
Rh+Low
Pd+Higher
Ag+Highest in 4d series (29.7 kcal/mol)

Data sourced from computational studies. wikipedia.orgchemical-sales.com The table illustrates the trend that earlier transition metals exhibit lower energy barriers for the C-O bond cleavage reaction.

These catalytic cleavage strategies are pivotal for the functionalization of methoxymethane. For instance, the carbonylation of DME, which involves the reaction with carbon monoxide, can produce valuable chemicals like acetic acid. wikipedia.org

Role as a Specialized Solvent and Reaction Medium in Complex Syntheses

Methoxymethane is a colorless gas at standard temperature and pressure but is easily liquefied. pcc.eu Its utility as a solvent is primarily defined by its low boiling point (-23 °C or -9 °F) and its notable solubility characteristics. wikipedia.org This low boiling point is particularly advantageous as it simplifies the removal of the solvent from a reaction mixture. wikipedia.orgyoutube.com

DME is considered a polar aprotic solvent and demonstrates good solubility for a range of substances, including many polymers. pcc.eusolubilityofthings.com It is highly soluble in organic solvents like ethanol (B145695) and ether and has a moderate solubility in water. solubilityofthings.com This unique property of high water solubility compared to other common propellants has led to its use in aqueous-based aerosol formulations. chemicalbook.com

Table 2: Physicochemical Properties of Methoxymethane (Dimethyl Ether)

PropertyValue
Chemical FormulaCH₃OCH₃
Molar Mass46.07 g/mol
Boiling Point-23 °C (-9 °F)
Melting Point-141.5 °C (-222.7 °F)
AppearanceColorless gas
Solubility in WaterModerate (45.6 g/L at room temperature)
Solubility in Organic SolventsHigh

Data sourced from various chemical property databases. wikipedia.orgpcc.euchemical-sales.com

In specialized laboratory procedures, DME serves as a low-temperature solvent and extraction agent. wikipedia.org For instance, liquefied DME is effective for extracting neutral and complex lipids from wet biomass, offering an energy-saving advantage by circumventing the need for drying the biomass. researchgate.net

As a reaction medium, methoxymethane is employed in various heterogeneous catalytic reactions. researchgate.net It can participate directly in reactions or act as an inert solvent. For example, it has been used as a medium for the alkylation of aromatic compounds like benzene (B151609) over zeolite catalysts. researchgate.net Furthermore, DME is a precursor in the synthesis of the useful alkylating agent, trimethyloxonium (B1219515) tetrafluoroborate. wikipedia.org Its ability to act as a versatile solvent provides a medium for numerous chemical processes, and it is also used in the production of acetal, an important intermediate for plastics and resins. chemical-sales.com Unlike other ethers such as diethyl ether or tetrahydrofuran, DME shows resistance to autoxidation, which enhances its safety profile for use as a solvent. wikipedia.org

Frontiers in 1,1,2 Trifluoroethene Chemistry: Reactivity, Polymerization, and Organofluorine Synthesis

Polymerization Dynamics and Architecturally Controlled Fluoropolymer Synthesis

The polymerization of 1,1,2-trifluoroethene is critical for producing high-performance fluoropolymers. Control over the polymer architecture allows for the fine-tuning of material properties.

Reversible Deactivation Radical Polymerization (RDRP) Techniques for Well-Defined Fluoropolymers

Reversible Deactivation Radical Polymerization (RDRP) encompasses methods that provide excellent control over polymer molecular weight, dispersity, and architecture. researchgate.net These techniques are characterized by an equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. researchgate.netwikipedia.org For fluoropolymers, this control is essential for creating materials with predictable properties.

Key RDRP techniques applicable to fluoroalkenes include:

Atom Transfer Radical Polymerization (ATRP): In ATRP, a transition metal complex (commonly copper) reversibly activates a dormant polymer chain (an alkyl halide), generating a propagating radical. nih.gov This method allows for the synthesis of well-defined polymers by maintaining a low concentration of active radicals. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain-transfer agent, typically a thiocarbonylthio compound. researchgate.netwikipedia.org This agent mediates the exchange between active and dormant polymer chains through a degenerative transfer process, enabling control over the polymerization of a wide variety of monomers. researchgate.netwikipedia.org

Iodine-Transfer Polymerization (ITP): ITP utilizes an iodo-perfluoroalkane as a chain transfer agent. wikipedia.org The process involves the reversible transfer of an iodine atom between the propagating radical and the transfer agent, which is characteristic of a degenerative transfer mechanism. wikipedia.org

The application of RDRP allows for the synthesis of complex polymer architectures such as block copolymers and star-branched polymers from fluorinated monomers. researchgate.netresearchgate.net A primary goal in a well-controlled RDRP process is to ensure the reversible deactivation is rapid and that chain-breaking reactions are limited, resulting in polymers with narrow molecular weight distributions (low Mw/Mn values). wikipedia.org

Table 1: Overview of Major RDRP Techniques

RDRP Technique Activating/Controlling Species Mechanism Type Key Advantage
Atom Transfer Radical Polymerization (ATRP) Transition Metal Halide (e.g., CuBr) Atom Transfer Good control for a variety of monomers. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) Thiocarbonylthio Compounds Degenerative Chain Transfer Versatile for a wide range of monomers and reaction conditions. researchgate.netwikipedia.org

Structure-Property Relationships in Advanced Fluorinated Copolymers for High-Performance Applications

The properties of fluorinated copolymers are directly linked to their molecular structure, including monomer composition, sequence distribution, and architecture. 1,1,2-Trifluoroethene is a valuable component in refrigerant mixtures and is considered a promising candidate for next-generation refrigerants due to its zero ozone-depletion potential and low global-warming potential. acs.org

Copolymers incorporating fluorinated monomers often exhibit a unique combination of properties. For instance, Ethylene-chlorotrifluoroethylene (ECTFE) copolymers are known for their chemical resistance and high thermal stability. biesterfeld.com The incorporation of fluorinated moieties can lead to a significant increase in lipophilicity and bioavailability in pharmaceutical applications. beilstein-journals.org High-performance polymers like polyphenylene sulphide (PPS) and polyimides (PI) demonstrate exceptional thermal stability, chemical resistance, and dimensional stability, making them suitable for demanding applications in fuel systems and electronics. biesterfeld.com

The relationship between structure and property is critical in designing materials for specific uses. For example, liquid crystal polymers (LCP) are valued for their excellent heat resistance and flowability, which are direct consequences of their rigid-rod molecular structure. biesterfeld.com This makes them ideal for intricate electronic components that require high precision and dimensional stability. biesterfeld.com

Table 2: Properties of High-Performance Polymers

Polymer Type Key Structural Feature Resulting Properties Common Applications
Ethylene-chlorotrifluoroethylene (ECTFE) Copolymer of ethylene (B1197577) and chlorotrifluoroethylene Chemical resistance, thermal stability. biesterfeld.com Protective coatings, linings.
Polyphenylene Sulphide (PPS) Semi-crystalline aromatic polymer High modulus, thermal and chemical resistance, dimensional stability. biesterfeld.com Fuel systems, E&E components, pump housings. biesterfeld.com
Polyimides (PI) Imide-functional group in polymer backbone Outstanding temperature and wear resistance, high dimensional stability. biesterfeld.com Aerospace components, electronics.

Advanced Reaction Mechanisms and Functionalization Strategies

The reactivity of 1,1,2-trifluoroethene is dominated by its electron-deficient double bond, making it susceptible to various addition and functionalization reactions.

Electrophilic, Nucleophilic, and Radical Addition Reactions: Mechanistic Studies and Regioselectivity

Addition reactions to fluoroalkenes like 1,1,2-trifluoroethene are fundamental to their functionalization. The regioselectivity of these reactions, which dictates the orientation of the addition across the double bond, is a key consideration. masterorganicchemistry.com

Electrophilic Addition: In an electrophilic addition, an electrophile first attacks the electron-rich π-bond of the alkene. libretexts.orgsavemyexams.com For unsymmetrical alkenes, the reaction often follows Markovnikov's rule, where the electrophile (e.g., H⁺ from HBr) adds to the carbon with more hydrogen atoms, forming the more stable carbocation intermediate. chemistrysteps.comlibretexts.org The subsequent attack by the nucleophile (e.g., Br⁻) completes the addition. libretexts.orgsavemyexams.com While common for many alkenes, electrophilic additions to highly fluorinated alkenes can be less favorable due to the electron-withdrawing nature of fluorine atoms.

Nucleophilic Addition: Nucleophilic fluorination of electron-deficient azaarenes can be challenging due to the stability of the intermediate. acs.org However, new methods are being developed to overcome these limitations. acs.org

Radical Addition: Free-radical addition proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The regioselectivity is often anti-Markovnikov, where the adding radical attacks the least substituted carbon to form a more stable radical intermediate. chemistrysteps.comwikipedia.org The addition of radicals to CF₂=CXY systems can, in principle, yield two different intermediate radicals, and the outcome depends on the regioselectivity of this initial attack and the competition with telomerization. lookchem.com The addition of carbon radicals to difluoroethylene derivatives is possible but can be complicated by competing telomerization and halogen atom abstraction. lookchem.com

Table 3: Regioselectivity in Alkene Addition Reactions

Reaction Type Key Intermediate Regioselectivity Rule Product Orientation
Electrophilic Addition (e.g., HBr) Carbocation Markovnikov's Rule chemistrysteps.comlibretexts.org Halogen adds to the more substituted carbon. masterorganicchemistry.com

Transition Metal-Catalyzed Transformations and C-F Bond Activation in Fluoroalkenes

Transition metal catalysis provides powerful methods for the functionalization of fluoroalkenes, including challenging C-F bond activation. beilstein-journals.orgrsc.org These reactions are crucial for synthesizing complex fluorinated molecules from readily available starting materials. st-andrews.ac.ukresearchgate.net

The activation of C-F bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. baranlab.org However, transition metal complexes can facilitate this process, enabling the conversion of polyfluorinated compounds into valuable building blocks. rsc.orgbaranlab.org For example, iridium complexes have been shown to promote the facile abstraction of fluoride (B91410) ions from fluoroolefins like 1,1-difluoroethylene, leading to fluorovinyl products. nih.gov This C-F activation allows for the subsequent functionalization of the molecule. nih.gov

Transition metal-catalyzed reactions involving fluoroalkenes include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to introduce trifluoromethyl groups onto aromatic rings, often requiring specialized ligands to facilitate the reaction. beilstein-journals.org

Carbocyclization Reactions: Metal-catalyzed carbocyclizations, such as [(2+2)+1] and [(2+2)+2] reactions, use substrates like 1,6-enynes to construct complex cyclic systems. nih.gov While challenging with substituted alkenes, these methods are powerful for creating molecules with quaternary stereocenters. nih.gov

Defluorinative Functionalization: Photochemical methods have been developed for the defluorinative alkylation of trifluoroacetates, using a diaryl ketone catalyst to enable the hydroalkylation of various alkenes. nih.gov This strategy turns a simple feedstock into a valuable gem-difluoromethylene synthon. nih.gov

The development of these catalytic systems continues to expand the toolbox for organofluorine synthesis, allowing for milder reaction conditions and greater functional group tolerance. rsc.orgresearchgate.net

Pericyclic Reactions and Rearrangement Processes in Fluoroalkenes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. msu.edu They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org The stereospecificity of these reactions is a key characteristic. msu.edu

Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a ring. msu.edu A well-known example is the [4+2] Diels-Alder reaction. libretexts.org The reaction of 1,2-difluoroethylene (B154328) with perfluoroaldehydes can lead to the formation of oxetanes through a cycloaddition process. beilstein-journals.org

Electrocyclic Reactions: These are reversible reactions where a conjugated polyene undergoes cyclization to form a ring by converting a π-bond to a σ-bond, or the reverse ring-opening process. msu.eduutdallas.edu

Sigmatropic Rearrangements: In these reactions, a σ-bond migrates across a π-system. libretexts.org A classic example is the Claisen rearrangement, which involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. youtube.com

The feasibility and stereochemical outcome of pericyclic reactions are often governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. libretexts.orgutdallas.edu

Synthetic Methodologies for Novel Organofluorine Building Blocks

The strategic introduction of fluorine atoms and fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The trifluorovinyl group (–CF=CF₂), in particular, serves as a versatile synthon, offering a gateway to a variety of more complex fluorinated structures. Methodologies that allow for the precise and controlled incorporation of this moiety are of high value. Similarly, the development of asymmetric fluorination techniques to create chiral fluorinated compounds is a critical area of research, as the stereochemistry of a fluorinated molecule can profoundly impact its biological activity.

Controlled Introduction of Trifluorovinyl and Related Moieties into Complex Scaffolds

The trifluorovinyl group is a valuable building block in organofluorine chemistry. Its unique electronic properties and reactivity make it a target for incorporation into complex molecular architectures to modulate their physical and biological properties. The development of methods for the direct and controlled introduction of this moiety is an active area of research. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.

One of the key challenges in using 1,1,2-trifluoroethene directly is its gaseous nature and the strength of the C-F bond. To overcome this, trifluorovinyl organometallic reagents are often prepared in situ or used as stable precursors. For instance, trifluorovinylzinc reagents, which can be generated from precursors like 1,1,1,2-tetrafluoroethane, have been shown to be effective in coupling reactions. These reagents can then be used in palladium- or copper-catalyzed reactions to attach the trifluorovinyl group to various scaffolds.

Recent research has focused on expanding the scope of these coupling reactions to include a wider range of substrates, including functionalized aromatic and heterocyclic systems. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of specific phosphine (B1218219) ligands in palladium-catalyzed reactions can prevent side reactions and promote the desired cross-coupling.

The following table summarizes selected research findings on the controlled introduction of trifluorovinyl moieties:

Catalyst/ReagentSubstrateProductYield (%)Reference
Pd(0)/TrifluorovinylzincIodotrifluoroetheneHexafluoro-1,3-butadieneHigh researchgate.net
CuBr₂/TrifluorovinylzincTrifluorovinylzinc reagentHexafluoro-1,3-butadieneHigh researchgate.net
Activated CopperIodotrifluoroethyleneHexafluoro-1,3-butadiene62-70 researchgate.net

This table is generated based on available data and is for illustrative purposes.

The synthesis of trifluorovinyl ethers represents another important application. While not directly starting from 1,1,2-trifluoroethene, methods have been developed to create these valuable monomers from other fluorinated precursors like hexafluoropropene (B89477) oxide. utoronto.ca These ethers can then be polymerized to create fluoropolymers with tailored properties. utoronto.ca

Asymmetric Fluorination and Chiral Fluorinated Compound Synthesis

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their specific three-dimensional structure. Asymmetric fluorination, the process of introducing a fluorine atom into a molecule in a stereoselective manner, has been the subject of intense research.

While direct asymmetric hydrofluorination of 1,1,2-trifluoroethene is challenging, various strategies have been developed for the asymmetric fluorination of other classes of molecules, which can be conceptually extended. These methods often rely on the use of chiral catalysts, which can be metal-based or purely organic.

Chiral phase-transfer catalysis has emerged as a powerful technique for asymmetric fluorination. nih.govcapes.gov.bracs.org In this approach, a chiral catalyst facilitates the transfer of a fluorinating agent from one phase to another, enabling the reaction to proceed with high enantioselectivity. For example, chiral phosphate (B84403) anions have been used to catalyze the fluorocyclization of olefins with a cationic fluorinating agent, producing fluorinated heterocycles in high yield and stereoselectivity. nih.gov

Another significant advancement is the use of biocatalysis. nih.govacs.org Directed evolution has been employed to create enzymes that can catalyze the synthesis of chiral α-trifluoromethylated organoborons with high enantioselectivity. nih.govacs.org These organoboron compounds are versatile synthetic intermediates that can be converted into a wide range of other chiral trifluoromethyl-containing molecules. nih.gov

The following table presents data from studies on asymmetric fluorination and the synthesis of chiral fluorinated compounds:

Catalyst/MethodSubstrate TypeProduct TypeEnantiomeric Excess (ee %)Reference
Chiral Phosphate AnionOlefinsFluorinated HeterocyclesHigh nih.gov
Chiral Aryl IodideAllylic Aminessyn-β-Fluoroaziridinesup to 94 nih.gov
Engineered Cytochrome cTrifluorodiazo alkanesChiral α-CF₃ Organoboronsup to 97 nih.govacs.org
Chiral Palladium Complexβ-KetoestersFluorinated β-Ketoesters83-94 acs.org
Nickel-catalyzed Hiyama couplingBisfunctionalized electrophilesα-Trifluoromethyl EthersHigh nih.govresearchgate.net

This table is generated based on available data and is for illustrative purposes.

The development of these synthetic methodologies provides chemists with a powerful toolkit for the construction of novel organofluorine building blocks. The ability to control the introduction of trifluorovinyl groups and to perform asymmetric fluorinations opens up new avenues for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

Computational and Theoretical Chemistry: Elucidating Fundamental Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving approximations of the Schrödinger equation. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. It is particularly well-suited for exploring the complex potential energy surfaces of reactions involving ethers and fluoroalkenes.

Researchers use DFT to map out reaction pathways, such as the addition of an ether to a fluoroalkene. fluorine1.ru This involves identifying stable reactants, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key predictor of reaction rates. For instance, DFT calculations can be employed to investigate the catalyzed reaction of fluoroalkanes with alkynes, a process that shares mechanistic features with potential ether-fluoroalkene reactions. researchgate.net

Different DFT functionals can yield varying results, and their performance is often benchmarked against experimental data or higher-level calculations. researchgate.net For fluorinated compounds, functionals like B3LYP, M06-2X, and others are commonly used with basis sets such as 6-311+G(d,p) to accurately capture the electronic effects of fluorine atoms. mdpi.com These calculations can reveal the polarity of a reaction by analyzing the Global Electron Density Transfer (GEDT) at the transition state. mdpi.com Studies on the combustion and decomposition of dimethyl ether, for example, rely on detailed kinetic mechanisms often informed by DFT calculations to identify key reaction channels. llnl.govmdpi.comresearchgate.net

Table 1: Selected DFT Functionals and Their Applications in Organic Reactions

FunctionalCommon ApplicationStrengths & Weaknesses
B3LYP General purpose for organic molecules, geometry optimizations, and frequency calculations.Good balance of cost and accuracy for many systems. May struggle with weak interactions (dispersion). researchgate.net
M06-2X Good for main-group thermochemistry, kinetics, and non-covalent interactions.Often provides improved accuracy for reaction barriers and systems with dispersion forces. mdpi.comacs.org
ωB97X-D Excellent for non-covalent interactions and general thermochemistry.Includes empirical dispersion correction, making it suitable for studying intermolecular complexes.
PBE Widely used in solid-state physics and for systems where delocalized electrons are important.Generally less accurate for molecular reaction energies than hybrid functionals. researchgate.net

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without reliance on empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for thermochemical and spectroscopic properties.

High-accuracy methods such as G2, G2(MP2), CBS-Q, and ANL0 are used to calculate standard enthalpies of formation (ΔHf°) for fluorinated hydrocarbons with "chemical accuracy" (typically within ~1 kcal/mol of experimental values). ucr.eduosti.govumd.edu These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. This strategy allows for a cancellation of systematic errors, leading to highly reliable thermochemical data. ucr.edu

For example, theoretical studies on fluorinated dimethyl ethers have used both MP2 and DFT methods to investigate their interactions and the resulting spectroscopic shifts (e.g., blue or red shifts in C-H and O-H stretching vibrations). nih.gov The potential energy surface of fluoroxene (2,2,2-trifluoroethyl vinyl ether), an anesthetic containing both ether and fluoroalkene functionalities, was probed using a combination of microwave spectroscopy and ab initio calculations (MP2, B3LYP, M06-2X) to determine its dominant conformation. rsc.org Such studies are crucial for building accurate models of larger, more complex systems. acs.orgnih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a few molecules, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD relies on a "force field"—a set of classical equations and parameters that describe the potential energy of the system.

Hydrofluoroethers (HFEs) and fluoroalkenes are often used in applications that can lead to their release into the atmosphere. rsc.org MD simulations, in conjunction with quantum chemical data, are vital for modeling their atmospheric fate. Experimental smog chamber studies, which investigate the reactions of these compounds with atmospheric oxidants like the hydroxyl radical (•OH), provide data to validate and refine these models. ku.dkau.dk

The atmospheric lifetime and global warming potential (GWP) of these compounds are key environmental metrics derived from such studies. The reaction mechanisms, including the competition between different radical pathways, can be explored in detail. ku.dk For instance, the presence of C-H bonds in HFEs makes them susceptible to attack by •OH radicals, leading to shorter atmospheric lifetimes compared to their perfluorinated counterparts. rsc.org

MD simulations are essential for understanding the behavior of materials in liquid or solid phases. A critical prerequisite for accurate MD is a high-quality force field. wikipedia.org For fluorinated molecules, developing a reliable force field is challenging due to fluorine's high electronegativity and low polarizability. nih.gov

Force fields are often parameterized using data from both experiments and high-level quantum chemical calculations. acs.orgpsu.edunih.gov The ReaxFF reactive force field, for example, can model chemical reactions, allowing for simulations of high-temperature degradation or combustion processes. psu.edu Non-reactive force fields like OPLS-AA or specialized potentials are developed to reproduce condensed-phase properties such as density, enthalpy of vaporization, and viscosity. acs.org These simulations can predict phase behavior, such as the mixing of fluorinated compounds with alkanes or alkenes, and are crucial for designing solvents, refrigerants, and other materials. vanderbilt.edumdpi.com Simulations can also reveal how fluorination influences the growth and self-assembly of molecules on surfaces. arxiv.org

Table 2: Comparison of Simulation Methods

MethodPrimary ApplicationUnderlying ModelTypical System SizeTimescale
Ab Initio / DFT Electronic structure, reaction mechanisms, spectroscopy.Quantum Mechanics10s - 100s of atomsStatic (or femtoseconds for AIMD)
Classical MD Bulk properties (density, viscosity), conformational changes, self-assembly.Classical Mechanics (Force Field)1,000s - millions of atomsNanoseconds to microseconds
Reactive MD (e.g., ReaxFF) Chemical reactions, combustion, material degradation.Bond-Order Based Classical Mechanics1,000s - 100,000s of atomsPicoseconds to nanoseconds

Mechanistic Insights from Reaction Path Studies and Potential Energy Surfaces

The concept of a Potential Energy Surface (PES) is a cornerstone of theoretical chemistry. wayne.edulibretexts.orgiupac.org A PES is a multidimensional mathematical landscape where the potential energy of a system is a function of its atomic coordinates. libretexts.org Valleys on this surface represent stable molecules (reactants and products), while the lowest-energy path between two valleys goes through a "saddle point," which corresponds to the transition state of the reaction. wayne.eduyoutube.com

For a hypothetical reaction between methoxymethane and 1,1,2-trifluoroethene, a PES would map the energy changes as the molecules approach and the bonds rearrange. Computational chemists use algorithms to explore these surfaces, searching for minima (stable structures) and first-order saddle points (transition states). wayne.edu By following the "Intrinsic Reaction Coordinate" (IRC) downhill from a transition state, one can confirm that it correctly connects the desired reactants and products.

Studying the PES provides deep mechanistic insights. For example, it can determine whether a reaction is concerted (all bond-making and -breaking occurs in a single step) or stepwise (involving one or more intermediate species). iupac.org It can also reveal possibilities for competing reaction pathways, such as addition across different atoms of the fluoroalkene or catalyst-mediated pathways. researchgate.net For example, the study of fluoroxene's PES revealed it is dominated by a single, stable conformation, which dictates its physical and chemical properties. rsc.org

Catalytic Cycles and Active Site Characterization in Ether Transformations

The catalytic transformation of ethers, such as methoxymethane, is a cornerstone of various industrial processes, including the conversion of methanol (B129727) to olefins (MTO). Computational and theoretical chemistry have been instrumental in unraveling the complex reaction networks, identifying key intermediates, and characterizing the active sites of catalysts that drive these transformations. Zeolite catalysts, with their well-defined microporous structures and tunable acidity, are central to these processes.

The initial step in the transformation of methoxymethane (dimethyl ether, DME) over a zeolite catalyst often involves the protonation of the ether oxygen by a Brønsted acid site (a bridging hydroxyl group, Si(OH)Al) within the zeolite framework. This leads to the formation of a highly reactive dimethyl oxonium ion ((CH₃)₂OH⁺), which can act as a potent methylating agent. nih.gov This charged species is a key player in the subsequent reactions that lead to the formation of hydrocarbons.

The catalytic cycle for ether transformation, particularly in the context of the MTO process, is often described by a dual-cycle mechanism involving both aromatic and olefinic hydrocarbon pool species. In the aromatic-based cycle, aromatic molecules trapped within the zeolite pores are successively methylated by DME or methanol, followed by dealkylation to produce light olefins. The olefin-based cycle involves the methylation of existing olefins, followed by cracking and isomerization to yield a spectrum of olefin products. acs.org

The characterization of the active sites extends beyond just the Brønsted acid sites. The shape and size of the zeolite pores and cages play a critical role in dictating the types of hydrocarbon pool species that can form and the transition states that can be accommodated, a concept known as shape selectivity. Computational models of zeolites like H-ZSM-5 and SAPO-34 have provided valuable insights into how the framework topology governs the product distribution in MTO reactions. acs.orgmdpi.com

Table 1: Calculated Activation Internal Energies (ΔE≠) for Methylation Reactions by Dimethyl Oxonium Ion (DMO⁺) on Zeolite Ferrierite

ReactantProductActivation Internal Energy (ΔE≠) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
DME + DMO⁺Trimethyloxonium (B1219515) ion + DME18.479.39
CH₃OH + DMO⁺DME + CH₃OH₂⁺22.1314.21
H₂O + DMO⁺CH₃OH + CH₃OH₂⁺30.0620.78
CO + DMO⁺Acetyl cation + CH₃OH36.63-1.84

Data sourced from periodic density functional theory calculations on zeolite ferrierite. nih.gov

Bond Activation and Cleavage Processes in Fluorinated Systems

The presence of fluorine atoms in 1,1,2-trifluoroethene introduces strong carbon-fluorine (C-F) bonds, which significantly influence its reactivity. The activation and cleavage of these bonds are critical steps in the functionalization of fluorinated molecules. Computational and theoretical studies have provided deep insights into the mechanisms of these processes, particularly in the context of transition-metal-catalyzed reactions.

Rhodium complexes have been extensively studied for their ability to activate C-F bonds in fluoroalkenes. ntu.edu.sgnih.gov Theoretical calculations, often using DFT, have shown that the activation can proceed through several pathways, with oxidative addition being a common mechanism. In this process, the metal center inserts into the C-F bond, leading to the formation of a metal-fluoride and a metal-carbon bond. The regioselectivity of this activation is highly dependent on the substitution pattern of the fluoroalkene and the nature of the rhodium catalyst. rsc.org

For an unsymmetrical fluoroalkene like 1,1,2-trifluoroethene, a rhodium catalyst could potentially activate either the C-F bonds on the CF₂ group or the C-F bond on the CHF group. Computational studies on similar systems suggest that the electronic and steric properties of the ligands on the rhodium center play a crucial role in determining which C-F bond is preferentially cleaved. nih.govrsc.org

Another important bond cleavage process in fluorinated systems is dehydrofluorination, which involves the elimination of hydrogen fluoride (B91410) (HF) from the molecule. This can lead to the formation of a C=C double bond or, in the case of a fluoroalkene, a C≡C triple bond. Theoretical studies have investigated the kinetics and thermodynamics of dehydrofluorination reactions, often revealing high activation barriers that necessitate catalytic intervention. nih.govacs.org In the context of 1,1,2-trifluoroethene, dehydrofluorination could potentially lead to the formation of difluoroacetylene.

The cleavage of the C=C bond in fluorinated alkenes is a more challenging transformation due to the bond's strength. However, under specific catalytic conditions, this can be achieved. Computational studies can help to design catalysts that can facilitate such transformations by stabilizing the high-energy intermediates and transition states involved.

Table 2: Summary of Computational and Experimental Studies on Bond Activation in Fluorinated Alkenes

Fluorinated AlkeneCatalyst/ReagentObserved Bond Activation/CleavageKey Findings from Computational/Experimental StudiesReference
Hexafluoropropene (B89477)[RhH(PEt₃)₄]C-F activationFormation of a rhodium-vinyl complex via oxidative addition of a C-F bond. rsc.org
(E)-1,2,3,3,3-Pentafluoropropene[RhH(PEt₃)₄]C-F activationFormation of a rhodium-vinyl complex and (Z)-1,3,3,3-tetrafluoropropene. rsc.org
Z-1,3,3,3-Tetrafluoropropene[Rh{(E)-CF=CHCF₃}(PEt₃)₃]C-H activation followed by dehydrofluorinationFormation of a rhodium-alkynyl complex, suggesting a vinylidene intermediate. DFT calculations supported the proposed mechanism. nih.gov
Vinylidene fluoride-trifluoroethylene copolymerAqueous NaOH with phase transfer catalystDehydrofluorinationFormation of conjugated C=C double bonds in the polymer backbone. koreascience.kr

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Spectroscopic Techniques for Structural and Electronic Elucidation

High-resolution spectroscopy is fundamental to determining the precise three-dimensional arrangement of atoms within a molecule and understanding the distribution of electrons, which dictates its chemical reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule as complex as Sevoflurane, multi-nuclear NMR is essential.

¹H NMR: The proton NMR spectrum of Sevoflurane is characterized by two distinct signals. A doublet corresponding to the two protons of the fluoromethoxy group (-OCH₂F) and a septet for the single proton of the isopropyl group (-CH(CF₃)₂). The splitting patterns arise from coupling with adjacent fluorine nuclei. The doublet appears due to the coupling with the single fluorine atom on the same carbon (²JHF), while the septet is the result of coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups (³JHF). chemguide.co.uk

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. It displays three distinct resonances corresponding to the three unique carbon environments in Sevoflurane: the two equivalent trifluoromethyl carbons (-CF₃), the central carbon of the isopropyl group (-CH), and the carbon of the fluoromethoxy group (-CH₂F). chemguide.co.uk The signals are split into complex patterns due to one-bond and two-bond couplings with the fluorine atoms (¹JCF and ²JCF). chemguide.co.uk

¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is particularly informative for Sevoflurane. The spectrum shows two main signals. The six equivalent fluorine atoms of the two -CF₃ groups appear as a doublet, coupled to the single methine proton (³JHF). The single fluorine atom of the -OCH₂F group appears as a triplet, coupled to the two adjacent protons (²JHF). chemguide.co.uk Studies have utilized ¹⁹F NMR not only for structural confirmation but also to observe the uptake, distribution, and elimination of Sevoflurane in biological systems, such as the brain. acs.org These studies can distinguish between Sevoflurane in different microenvironments based on relaxation times. acs.org

Detailed NMR data for Sevoflurane are presented in the table below.

Table 1: NMR Spectroscopic Data for Sevoflurane in CDCl₃

Nucleus Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Assignment Reference
¹H 5.42 Doublet (d) ²JHF = 53.5 -OCH₂ F chemguide.co.uk
4.42 Septet (sept) ³JHF = 5.7 -CH (CF₃)₂ chemguide.co.uk
¹³C 121.1 Quartet (q) ¹JFC = 283.0 -C F₃ chemguide.co.uk
103.1 Doublet (d) ¹JFC = 226.4 -OC H₂F chemguide.co.uk
74.24 Septet (sept) ²JCF = 33.4 -C H(CF₃)₂ chemguide.co.uk
¹⁹F -75.13 Doublet of doublets (dd) ³JHF = 4.7, ⁵JFF = 2.4 -CF₃ chemguide.co.uk
-155.65 Triplet of septets (t of sept) ²JHF = 54.13, ⁵JFF = 2.4 -OCH₂F chemguide.co.uk

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. In addition to determining the molecular weight with high accuracy, MS provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), the resulting high-energy molecular ion tends to fragment in predictable ways.

For Sevoflurane (MW = 200.05 g/mol ), the fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. mdpi.com The ether linkage and the carbon-halogen bonds are common sites of cleavage. Analysis of the mass spectrum of Sevoflurane reveals several key fragment ions. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage (cleavage of a bond adjacent to the oxygen atom). For halogenated compounds, the loss of halogen atoms or haloalkyl groups is typical.

Key fragments observed in the mass spectrum of Sevoflurane include ions at m/z = 181, resulting from the loss of a fluorine atom, and m/z = 131, which corresponds to the loss of a trifluoromethyl group ([M-CF₃]⁺). The highly stable trifluoromethyl cation (CF₃⁺) itself is observed as a prominent peak at m/z = 69. nih.gov These characteristic fragments serve as a fingerprint for the identification of Sevoflurane in complex mixtures, such as biological samples or in forensic analysis. nih.govresearchgate.net

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a valuable technique used in conjunction with MS to trace the pathways of metabolic reactions. By introducing labeled Sevoflurane into a biological system, researchers can track the fate of the molecule and identify its metabolites by observing the mass shifts in the resulting fragments. This approach has been crucial in understanding that Sevoflurane is metabolized in the liver by cytochrome P450 enzymes to produce hexafluoroisopropanol (HFIP) and inorganic fluoride (B91410). nist.gov

Table 2: Characteristic Mass Fragments of Sevoflurane

m/z Proposed Fragment Ion Formula Significance Reference
200 [C₄H₃F₇O]⁺ C₄H₃F₇O Molecular Ion (M⁺) worldsiva.org
181 [M-F]⁺ C₄H₃F₆O Loss of a Fluorine atom nih.gov
131 [M-CF₃]⁺ C₃H₃F₄O Loss of a trifluoromethyl group nih.gov
69 [CF₃]⁺ CF₃ Trifluoromethyl cation nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations of a sample. An IR or Raman spectrum consists of a series of bands, with the position and intensity of each band corresponding to a specific vibrational mode of the molecule's functional groups. This "vibrational fingerprint" is unique to each compound and is invaluable for identification and structural analysis.

The IR spectrum of Sevoflurane shows strong absorption bands characteristic of its structure. The most prominent features are the intense C-F stretching vibrations, which appear in the region of 1100-1300 cm⁻¹. nih.govnih.gov The C-O-C ether linkage also gives rise to a strong, characteristic stretching band, typically observed around 1200 cm⁻¹. nih.gov The C-H stretching vibrations of the methine and methylene (B1212753) groups are found in the 2900-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C-F bonds show strong absorption in the IR, they often yield weaker Raman signals. Conversely, bonds with more symmetric vibrations can be strong in the Raman spectrum. Handheld Raman analyzers have been developed for the rapid, non-destructive detection and identification of Sevoflurane, demonstrating the utility of its unique Raman fingerprint. researchgate.net

These vibrational techniques are particularly useful in mechanistic studies. For example, by monitoring changes in the vibrational spectrum during a reaction, one can identify the formation and consumption of reactants, intermediates, and products. Studies have used Fourier transform infrared (FTIR) spectroscopy to investigate the interactions of Sevoflurane with other molecules, such as its interaction with pulmonary surfactants, by observing shifts in the characteristic vibrational bands of both molecules.

Table 3: Key Vibrational Frequencies for Sevoflurane

Wavenumber (cm⁻¹) Vibrational Mode Technique Significance Reference
~2960 C-H stretch IR, Raman Presence of alkyl C-H bonds
~1270 C-F stretch IR, Raman Strong indicator of fluorination nih.gov
~1204 C-O-C stretch (asymmetric) IR Characteristic ether linkage band nih.gov
~1115 C-F stretch IR, Raman Strong indicator of fluorination nih.gov

In Situ and Operando Techniques for Reaction Monitoring

While the techniques above typically analyze samples under static conditions, in situ and operando spectroscopy allow for the real-time monitoring of chemical processes as they occur. These methods are crucial for understanding reaction mechanisms, identifying transient intermediates, and characterizing catalysts under actual operating conditions.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific type of atom within a material. XAS is particularly well-suited for studying amorphous materials, solutions, and the active sites of catalysts, where long-range order is absent. The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

While direct XAS studies on Sevoflurane are not widely reported, the technique holds significant potential for probing its interactions and reactions. For instance, NEXAFS (a form of XANES) at the fluorine K-edge could be used to study the electronic environment of the fluorine atoms in Sevoflurane. This could provide insights into how its electronic structure is perturbed upon interaction with a biological target, such as an ion channel, or during its degradation on a catalytic surface. XAS studies on fluorinated polymers have demonstrated the ability to distinguish between different fluorine environments based on subtle shifts in the absorption edge. This same principle could be applied to understand the mechanism of Sevoflurane degradation by CO₂ absorbents in anesthesia circuits, a process known to potentially form toxic byproducts. By monitoring the F K-edge, one could track changes in the fluorine atom's oxidation state and coordination environment, providing direct evidence for the reaction pathway.

Time-resolved spectroscopy encompasses a range of techniques designed to study dynamic processes on very short timescales, from femtoseconds to seconds. These methods typically employ a "pump-probe" approach, where an initial laser pulse (the pump) initiates a process (e.g., a chemical reaction or an electronic excitation), and a subsequent, delayed pulse (the probe) interrogates the state of the system after a specific time interval.

The application of time-resolved spectroscopy could provide profound insights into the primary photochemical and photophysical events involving Sevoflurane, as well as its rapid interactions with biological molecules. For example, time-resolved infrared (TRIR) spectroscopy could be used to study the kinetics of Sevoflurane's metabolic breakdown. By initiating the reaction with a pulse of light or a rapid mixing technique, TRIR could track the disappearance of Sevoflurane's characteristic vibrational bands and the appearance of bands corresponding to transient intermediates and the final product, hexafluoroisopropanol, on a microsecond or faster timescale.

Furthermore, these techniques are essential for understanding the fundamental mechanisms of anesthesia. While the precise mechanism remains debated, it is known that anesthetics like Sevoflurane interact with ion channels in nerve cell membranes. mdpi.com Time-resolved fluorescence or absorption spectroscopy could be used to monitor the conformational changes in these proteins upon binding to Sevoflurane, providing critical data on the kinetics and dynamics of this crucial interaction.

Chromatographic Separations Coupled with Advanced Detectors

The separation and identification of "Methoxymethane; 1,1,2-trifluoroethene" within complex matrices, such as in environmental samples or as an impurity in other chemical preparations, necessitates high-resolution analytical techniques. Chromatographic methods, particularly when coupled with sophisticated detectors, provide the requisite selectivity and sensitivity for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis in Research

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, including fluorinated ethers like "Methoxymethane; 1,1,2-trifluoroethene". This powerful combination allows for the separation of individual components from a mixture based on their physicochemical properties, followed by their identification through mass analysis. In a research context, GC-MS is invaluable for detecting and quantifying trace impurities in bulk materials or for identifying the components of complex environmental or biological samples. mtu.eduaidic.it

The analysis of analogous volatile anesthetics, such as sevoflurane, provides a framework for understanding the GC-MS analysis of "Methoxymethane; 1,1,2-trifluoroethene". worldsiva.orgnih.govnih.gov For instance, in the quality control of sevoflurane, GC-MS is employed to identify and quantify related substances and potential degradation products. worldsiva.orgnih.gov The use of a mass spectrometer as a detector is particularly advantageous for fluorinated compounds, offering enhanced sensitivity compared to less selective detectors like the Flame Ionization Detector (FID). worldsiva.org

In a typical research application, a sample containing "Methoxymethane; 1,1,2-trifluoroethene" would be introduced into the GC, often via a headspace or direct injection method. The compound would travel through a capillary column, with the separation from other components being based on boiling point and interactions with the column's stationary phase. Upon elution from the column, the molecules enter the mass spectrometer's ion source, where they are ionized, commonly by electron impact (EI). This energetic ionization process causes the molecule to fragment in a predictable manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For fluorinated ethers, characteristic fragmentation patterns often involve the loss of fluorine atoms or fluorinated groups. researchgate.netwhitman.edulibretexts.orggbiosciences.com The identification of "Methoxymethane; 1,1,2-trifluoroethene" would be confirmed by matching its retention time and mass spectrum against a known standard or a spectral library.

Below is a representative data table illustrating the type of information that would be generated in a hypothetical GC-MS analysis of a complex mixture containing "Methoxymethane; 1,1,2-trifluoroethene" and other volatile organic compounds.

Table 1: Representative GC-MS Data for a Complex Mixture

Multidimensional Chromatography for Enhanced Resolution and Component Identification

While single-dimension GC-MS is a powerful tool, its separation capacity can be limited when analyzing highly complex mixtures where compounds may co-elute (elute from the chromatographic column at the same time). researchgate.net Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers a significant enhancement in resolution and peak capacity. labcompare.comunito.itlabrulez.com This technique is recognized as a gold standard for the analysis of complex volatile and semi-volatile samples. researchgate.netlabrulez.com

In a GC×GC system, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. labcompare.commonash.edu This provides an orthogonal separation mechanism, meaning compounds are separated based on two different properties, such as volatility and polarity. researchgate.net The process involves a modulator that traps, focuses, and re-injects small fractions of the eluent from the first column onto the second column. labcompare.com

The application of GC×GC is particularly beneficial for the analysis of complex mixtures containing fluorinated compounds. nih.gov Research has demonstrated the ability of GC×GC to selectively separate fluorinated hydrocarbons from their non-fluorinated counterparts in complex pyrolysis products. nih.gov This enhanced separation allows for more reliable structural analysis when coupled with a high-resolution mass spectrometer. nih.gov

For the analysis of a sample containing "Methoxymethane; 1,1,2-trifluoroethene" alongside numerous other structurally similar compounds or isomers, GC×GC would provide a much more detailed and resolved chromatogram. The resulting data is typically visualized as a two-dimensional contour plot, where peaks are located based on their retention times on both columns. This structured separation greatly simplifies the identification of individual components in a complex matrix.

The table below illustrates a hypothetical comparison of the number of components identified in a complex sample using single-dimension GC versus multidimensional GC (GC×GC), highlighting the enhanced resolution of the latter.

Table 2: Comparison of Component Resolution in a Complex Volatile Mixture

Interdisciplinary Research and Emerging Applications

Sustainable Chemistry and Environmental Catalysis

Dimethyl Ether as a Green Chemical Feedstock and Energy Carrier in Advanced Chemical Processes

Dimethyl ether (DME), also known as methoxymethane, is increasingly recognized as a pivotal green alternative in industrial chemistry, offering a sustainable pathway for various chemical processes. Its versatility as a clean-burning fuel and a valuable chemical feedstock positions it as a key player in the global effort to reduce carbon emissions and develop more environmentally benign industrial practices.

DME can be synthesized from a variety of feedstocks, including natural gas, coal, and biomass. The production from renewable sources like biomass makes it a particularly attractive option for a sustainable fuel cycle. As an energy carrier, DME has a high cetane number, leading to efficient combustion in diesel engines with significantly lower emissions of nitrogen oxides (NOx), sulfur oxides (SOx), and particulate matter compared to traditional diesel fuel. While its energy density is lower than diesel, requiring larger fuel tanks for the same range, the environmental benefits are substantial.

Beyond its use as a fuel, DME serves as a crucial intermediate in the synthesis of other valuable chemicals. It can be converted to light olefins, such as ethylene (B1197577) and propylene, which are fundamental building blocks for the polymer industry. This "DME to Olefins" (DTO) process provides an alternative to traditional steam cracking of hydrocarbons. Furthermore, DME is a precursor for the production of dimethyl sulfate, a widely used methylating agent in organic synthesis.

The development of advanced catalytic systems is central to enhancing the efficiency and economic viability of DME production and utilization. Research is focused on creating more active, selective, and stable catalysts for both the direct synthesis of DME from syngas and its subsequent conversion to other chemicals.

Table 1: Comparison of Properties of Dimethyl Ether and Diesel Fuel

PropertyDimethyl Ether (DME)Diesel Fuel
Chemical Formula CH3OCH3Approx. C12H23
Cetane Number >5540-55
Energy Density (MJ/L) 19.736.9
Boiling Point (°C) -24.8180-360
Sulfur Content None<15 ppm (ULSD)
Particulate Matter Emissions Very LowHigher
NOx Emissions LowerHigher

Environmental Fate and Transformation of Fluorinated Compounds: Advanced Atmospheric Models and Degradation Pathways

The environmental fate of fluorinated compounds, such as 1,1,2-trifluoroethene, is of significant interest due to their increasing use and potential environmental impact. Unlike long-chain perfluorinated compounds (PFCs) that are highly persistent, unsaturated hydrofluoroolefins (HFOs) like 1,1,2-trifluoroethene have a carbon-carbon double bond that makes them more susceptible to atmospheric degradation.

The primary degradation pathway for 1,1,2-trifluoroethene in the atmosphere is its reaction with hydroxyl radicals (•OH). nih.govacs.orgacs.org This reaction initiates a series of oxidation steps that break down the molecule. The atmospheric lifetime of such compounds is significantly shorter than that of their saturated counterparts, reducing their global warming potential.

Advanced atmospheric models are employed to predict the transport, transformation, and ultimate fate of these fluorinated compounds. These models incorporate kinetic data from laboratory studies, such as the rate constants for the reaction with •OH radicals, along with meteorological data to simulate their distribution and concentration in the atmosphere.

The oxidation of 1,1,2-trifluoroethene by •OH radicals leads to the formation of various intermediate products. nih.govacs.orgacs.org Computational chemistry, using methods like Density Functional Theory (DFT), is used to study the thermochemistry of these intermediates and predict the most likely degradation pathways. nih.govacs.orgacs.org These studies help in identifying the final breakdown products and assessing their potential environmental impact. For instance, the reaction can lead to the formation of smaller fluorinated compounds and, ultimately, to mineralization.

Table 2: Atmospheric Fate Data for 1,1,2-Trifluoroethene

ParameterValueUnit
Atmospheric Hydroxylation Rate Constant 1.29 x 10⁻¹²cm³/molecule·s
Estimated Atmospheric Half-Life ~10-20 days-
Primary Degradation Pathway Reaction with OH radicals-

Advanced Materials Science: Polymer Design and Engineering

High-Performance Fluoropolymers for Specialized Functional Materials and Coatings

Fluoropolymers are a class of high-performance polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. These characteristics stem from the strength of the carbon-fluorine bond. They are utilized in a wide array of demanding applications across various industries.

Common examples of high-performance fluoropolymers include polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), and fluorinated ethylene propylene (FEP). These materials are used in applications such as non-stick coatings, chemical-resistant linings, and insulation for high-performance wiring.

The synthesis of these polymers often involves the polymerization of fluorinated monomers. For instance, PTFE is produced from the free-radical polymerization of tetrafluoroethylene. The properties of the resulting polymer can be tailored by copolymerizing different fluorinated monomers.

Fluoropolymers are also used to create specialized functional materials. For example, expanded PTFE (ePTFE) is a microporous material with excellent hydrophobic and breathable properties, making it suitable for use in waterproof-breathable fabrics and medical implants. Fluoropolymer coatings are applied to various substrates to impart properties such as corrosion resistance, low friction, and anti-fouling characteristics.

Engineering of Materials for Specific Chemical and Thermal Environments

The engineering of materials capable of withstanding extreme chemical and thermal environments is critical for numerous advanced technologies, including aerospace, chemical processing, and energy generation. researchgate.net The selection and design of these materials are dictated by the specific conditions they will encounter.

In chemically aggressive environments, materials must resist corrosion and degradation. High-performance alloys, ceramics, and fluoropolymers are often the materials of choice. For instance, nickel-based superalloys are used in jet engines and chemical reactors due to their excellent resistance to high temperatures and corrosive gases. Ceramics like silicon carbide and alumina offer exceptional hardness and resistance to wear and chemical attack at very high temperatures.

For applications involving extreme temperatures, materials must maintain their mechanical properties, such as strength and stiffness. In addition to superalloys and ceramics, refractory metals like tungsten and molybdenum are used in applications such as rocket nozzles and furnace components. Composite materials, which combine the properties of different materials, are also increasingly being used. For example, carbon-carbon composites are lightweight and can withstand extremely high temperatures, making them ideal for use in aircraft braking systems and thermal protection systems for spacecraft.

The design process for these materials often involves a combination of computational modeling and experimental testing to predict their performance under specific conditions and to optimize their composition and microstructure.

Novel Synthetic Strategies in Complex Chemical Systems

The synthesis of complex molecules is a cornerstone of modern chemistry, enabling the creation of new medicines, materials, and technologies. who.int Chemists are constantly developing novel synthetic strategies to build intricate molecular architectures with high efficiency and precision. who.int

One area of focus is the development of new catalytic methods that can facilitate challenging chemical transformations. These catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with reduced waste generation. For example, advances in transition-metal catalysis have revolutionized the way chemists can form carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex organic molecules.

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is also providing new avenues for the construction of complex systems. acs.orgepa.gov By designing molecules with specific recognition sites, chemists can direct their self-assembly into well-defined, functional architectures.

The total synthesis of natural products often serves as a driving force for the development of new synthetic methods. nih.gov The challenge of constructing these often highly complex molecules inspires chemists to devise innovative strategies that can then be applied to the synthesis of other important targets. nih.gov

Stereoselective Approaches to Fluorinated Bioactive Molecules (Methodological Focus)

The introduction of fluorine into bioactive molecules can significantly alter their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The stereoselective synthesis of such compounds is a key challenge. While direct research on the use of methoxymethane;1,1,2-trifluoroethene in this specific context is limited, the principles of stereoselective synthesis involving fluorinated building blocks provide a framework for its potential application.

Methodologies often rely on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. For instance, asymmetric reactions are employed to create specific stereoisomers of fluorinated compounds. The reactivity of the trifluoroethene group in this compound could be harnessed in cycloaddition reactions or conjugate additions to chiral substrates, thereby establishing stereocenters with high selectivity.

Table 1: Potential Stereoselective Reactions Involving Fluorinated Ethenes

Reaction TypeCatalyst/AuxiliaryPotential Outcome
Asymmetric DihydroxylationChiral Osmium CatalystDiol with controlled stereochemistry
Asymmetric Michael AdditionChiral OrganocatalystProduct with a new stereocenter
Chiral Lewis Acid Catalyzed CycloadditionChiral Lewis AcidCycloadduct with defined stereoisomerism

This table presents potential reaction pathways based on established methodologies for similar fluorinated alkenes, illustrating possible research directions for this compound.

Chemo- and Regioselective Functionalization of Complex Scaffolds

The selective modification of complex molecules is crucial in drug discovery and materials science. Chemo- and regioselectivity refer to the ability to react with a specific functional group at a particular position within a multifunctional molecule. The distinct electronic properties of the methoxy (B1213986) and trifluoroethene groups in this compound could allow for highly selective transformations.

The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack, which could be exploited for the regioselective introduction of the methoxytrifluoroethyl moiety onto a complex scaffold. Conversely, the methoxy group could direct reactions through coordination with a metal catalyst.

Table 2: Examples of Chemo- and Regioselective Reactions on Complex Molecules

Substrate TypeReagent/CatalystSelective Functionalization Site
PolyolCopper CatalystSelective coupling at a specific hydroxyl group
Multifunctional Aromatic CompoundPalladium CatalystCross-coupling at a specific halide position

This table provides examples of selective functionalization on complex molecules, highlighting the types of transformations where a reagent like this compound could be applied for targeted modifications.

Future research will likely focus on developing catalytic systems that can effectively utilize the unique reactivity of this compound for the precise and stereocontrolled synthesis of valuable fluorinated compounds.

Future Research Directions and Unaddressed Challenges

Bridging the Gap Between Theoretical Predictions and Experimental Observations in Ether and Fluoroalkene Reactivity

A persistent challenge in modern chemistry is the reconciliation of computational models with real-world experimental results. While theoretical calculations provide invaluable insights into reaction mechanisms and molecular properties, discrepancies with laboratory observations are common. nih.gov

For ethers like methoxymethane, computational studies using density functional theory have been employed to investigate reaction pathways, such as its formation from methanol (B129727). These models propose different routes, including stepwise and concerted mechanisms, and predict the activation barriers for each. However, achieving high accuracy, especially for reactions in solution, remains a hurdle. Continuum solvation models, which are often used to approximate the effect of the solvent, have limitations in describing specific solute-solvent interactions like hydrogen bonding and may not fully capture the complexity of the reaction environment. acs.orgrsc.org The accuracy of these models for neutral species in nonaqueous solvents is often not sufficient to definitively resolve mechanistic questions without experimental validation.

In the realm of fluoroalkenes such as 1,1,2-trifluoroethene, computational chemistry is crucial for understanding dissociation pathways and thermodynamic properties. chemrxiv.org Molecular dynamics simulations, for instance, are used to compute saturation pressures and other properties to supplement experimental data. wikipedia.org However, significant deviations can occur. For example, in some donor-acceptor systems, theoretically predicted bond lengths can differ from experimental measurements by amounts that exceed the uncertainty of both methods. This can be due to factors like extreme anharmonicity in the potential energy surface, which is not always adequately captured by standard theoretical models. Furthermore, the "negative fluorine effect," where the high electronegativity of fluorine influences carbanion stability and reactivity, presents a complex challenge for predictive models. cas.cn

Future research must focus on developing more sophisticated computational models. This includes refining continuum solvation models to better account for non-electrostatic interactions and specific molecular interactions. acs.orgrsc.orgnih.govaip.orgresearchgate.net Additionally, incorporating explicit solvent molecules in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models can provide a more accurate picture, though at a higher computational cost. rsc.orgresearchgate.net For fluoroalkenes, models that can accurately predict the influence of fluorine on reaction intermediates and transition states are needed to guide the synthesis of new fluorinated compounds. cas.cn Closing this gap will require a synergistic approach, where experimentalists provide high-precision data to benchmark and refine theoretical methods, leading to more reliable predictive power.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in DME Production and Fluorination

Catalysis is at the heart of efficient chemical production, and the development of new catalysts is paramount for both methoxymethane and fluoroalkenes.

For methoxymethane (DME), the primary industrial synthesis involves the dehydration of methanol over solid-acid catalysts. acs.orgepcmholdings.com Common catalysts include gamma-alumina (γ-Al₂O₃) and zeolites like ZSM-5. bpdp.or.idacs.orgmdpi.com While effective, these catalysts face challenges. Alumina-based catalysts can be deactivated by water, a byproduct of the reaction, and zeolites can suffer from coke formation, which limits their stability. mdpi.com The key challenge is to design catalysts that offer high conversion rates and nearly 100% selectivity to DME at lower temperatures, while maintaining long-term stability. acs.orgbpdp.or.id Future research is directed towards hierarchically structured zeolites and composite catalysts, such as combining a methanol synthesis catalyst (like Pd/ZnO) with an acidic dehydration catalyst (like Al₂O₃) for the direct conversion of syngas to DME. rsc.org This one-step process is economically attractive but requires a bifunctional catalyst that can operate efficiently under a single set of conditions. acs.org

The synthesis of fluoroalkenes via fluorination reactions presents its own set of catalytic challenges. Introducing fluorine into a molecule requires overcoming the low nucleophilicity of the fluoride (B91410) ion and controlling regioselectivity and stereoselectivity. numberanalytics.comacs.org Direct hydrofluorination of alkenes has been a long-standing challenge due to the difficult handling of reagents like hydrogen fluoride and often narrow substrate scope. acs.org While metal-free protocols have been developed, the search for highly efficient, selective, and broadly applicable catalytic systems continues. acs.org Challenges in arene fluorination, for example, include issues with protodemetalation in metal-catalyzed reactions and the inability to fluorinate certain heterocyclic compounds. pharmtech.com The development of catalysts for hydroprocesses is an ongoing area of research. catalysis-kalvis.ru Future efforts will likely focus on transition-metal catalysis and organocatalysis to achieve milder reaction conditions and better control over the fluorination process, including enantioselective methods. acs.orgpharmtech.com

Below is a table summarizing the performance of different catalysts in the dehydration of methanol to DME.

CatalystSupportTemperature (°C)Methanol Conversion (%)DME Selectivity (%)Reference
ZSM-5-230~80High mdpi.com
γ-Al₂O₃-320~80High mdpi.com
ZSM-5Al₂O₃20086.6100 acs.org
ZSM-5TiO₂200<86.6100 acs.org
Pd/ZnO/Al₂O₃-250-380VariesVaries rsc.org

Exploration of New Reactivity Modes and Synthetic Pathways for Both Chemical Classes

Beyond established industrial processes, there is a vast, underexplored landscape of chemical reactivity for both methoxymethane and 1,1,2-trifluoroethene.

Methoxymethane is primarily known as a clean-burning fuel and an aerosol propellant. youtube.comenergy.gov However, its potential as a chemical building block is also significant. youtube.com It can be used as a feedstock for producing olefins and other valuable chemicals. frontiersin.org Future research should focus on discovering new synthetic transformations where DME can serve as a C1 or C2 synthon. This could involve novel C-H activation strategies or catalytic cycles that leverage its unique structure. Exploring its use as a methylating agent or in the synthesis of oxygenates could unlock new, more sustainable chemical pathways.

The reactivity of fluoroalkenes is a rich area for discovery. The presence of the carbon-carbon double bond and fluorine atoms imparts unique electronic properties that can be exploited in synthesis. wikipedia.org Recent research has explored the visible-light-promoted functionalization of unsaturated compounds, suggesting pathways involving radical intermediates. rsc.org A significant challenge in organofluorine chemistry is the selective formation of carbon-fluorine bonds. pharmtech.com Future work will likely explore novel cycloaddition reactions, cross-coupling strategies, and asymmetric fluorination methods. Understanding and controlling the "negative fluorine effect" remains a key challenge that, if overcome, could lead to new nucleophilic fluoroalkylation reactions. cas.cn The development of methods for the late-stage fluorination of complex molecules is also a major goal, particularly for the pharmaceutical industry. pharmtech.com

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Process Optimization

In the exploration of new reactions, ML models can predict the outcomes of unknown or hypothetical reactions, helping chemists to identify promising new synthetic pathways. beilstein-journals.orgmorressier.com These models can learn the underlying rules of chemical reactivity from large reaction databases and generalize to new substrates and reagents. nih.govbeilstein-journals.orgchemrxiv.org This can help overcome challenges like predicting site selectivity in functionalization reactions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.